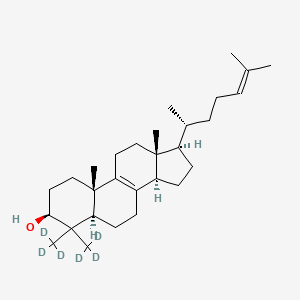

14-Demethyl-lanosterol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3 |

InChI Key |

CHGIKSSZNBCNDW-SKHDRLDPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 14-Demethyl-lanosterol-d6 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, particularly in the study of cholesterol biosynthesis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results. 14-Demethyl-lanosterol-d6, a deuterated form of the endogenous sterol intermediate 14-Demethyl-lanosterol, has emerged as a critical tool for researchers. This technical guide provides an in-depth overview of this compound, its role in metabolic studies, detailed experimental considerations, and the visualization of its context within biochemical pathways.

14-Demethyl-lanosterol is a key intermediate in the post-squalene segment of the cholesterol biosynthesis pathway.[1][2][3] It is the product of the demethylation of lanosterol (B1674476) by the enzyme lanosterol 14α-demethylase (CYP51A1), a critical rate-limiting step in the synthesis of cholesterol.[1] The deuterated analog, this compound, contains six deuterium (B1214612) atoms, which increases its molecular weight without significantly altering its chemical properties. This mass difference allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis.[4]

Core Applications in Metabolic Studies

The primary role of this compound in metabolic studies is to serve as an internal standard in mass spectrometry-based quantification of 14-Demethyl-lanosterol and other related sterols.[4][5] Its application is crucial for:

-

Metabolic Flux Analysis: By introducing a known amount of the labeled standard, researchers can accurately measure the concentration and turnover rates of endogenous 14-Demethyl-lanosterol, providing insights into the flux through the cholesterol biosynthesis pathway under various physiological or pathological conditions.[1][2][3][6]

-

Drug Discovery and Development: Pharmaceutical research targeting enzymes in the cholesterol synthesis pathway, such as CYP51A1 inhibitors, relies on precise measurement of substrate and product levels. This compound enables the accurate assessment of drug efficacy and target engagement.

-

Disease Biomarker Discovery: Aberrations in the cholesterol biosynthesis pathway are implicated in various diseases. The precise quantification of intermediates like 14-Demethyl-lanosterol can aid in the identification and validation of disease biomarkers.

Quantitative Data and Physicochemical Properties

For accurate experimental design and data interpretation, a clear understanding of the physicochemical properties of this compound is essential.

| Property | Value | Reference |

| Chemical Name | (4,4-dimethyl-d6)cholest-8(9),24-dien-3β-ol | Creative Enzymes |

| Molecular Formula | C₂₉H₄₂D₆O | Creative Enzymes |

| Molecular Weight | 418.73 g/mol | Sigma-Aldrich |

| Purity | >99% (TLC) | Sigma-Aldrich |

| Storage Temperature | -20°C to -70°C | Creative Enzymes, Sigma-Aldrich |

| Typical Internal Standard Concentration Range | 0.1 - 10 µg/mL (in plasma, though optimal concentration is matrix and instrument dependent) | Medpace |

Experimental Protocol: Quantification of 14-Demethyl-lanosterol in Biological Samples using LC-MS/MS

This protocol provides a general framework for the quantification of 14-Demethyl-lanosterol in a biological matrix (e.g., cell lysate, plasma) using this compound as an internal standard.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Biological sample (e.g., cell pellet, plasma)

-

Solvents for extraction (e.g., chloroform, methanol, hexane, isopropanol)

-

Reagents for saponification (optional, for total sterol analysis): Ethanolic potassium hydroxide

-

Reagents for derivatization (optional, for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

LC-MS grade solvents for mobile phase (e.g., acetonitrile, methanol, water, formic acid)

2. Sample Preparation:

-

Internal Standard Spiking: To each sample, add a known amount of this compound solution at a concentration within the linear range of the assay. This should be done at the very beginning of the sample preparation to account for analyte loss during extraction and processing.

-

Lipid Extraction:

-

For cell pellets: Perform cell lysis (e.g., sonication in a suitable buffer).

-

Add a mixture of organic solvents (e.g., chloroform:methanol 2:1, v/v) to the sample to extract the lipids.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

-

Saponification (Optional): To measure total 14-Demethyl-lanosterol (both free and esterified), the dried lipid extract can be saponified.

-

Reconstitute the dried extract in ethanolic potassium hydroxide.

-

Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 1 hour).

-

After cooling, re-extract the non-saponifiable lipids (including sterols) with a non-polar solvent like hexane.

-

Dry the extract under nitrogen.

-

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Reconstitute the final dried extract in a suitable injection solvent (e.g., mobile phase A).

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase system (e.g., A: water with 0.1% formic acid; B: acetonitrile/methanol with 0.1% formic acid) to achieve chromatographic separation of 14-Demethyl-lanosterol from other sterols.

-

-

Mass Spectrometry Detection:

-

Utilize a tandem mass spectrometer operating in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous 14-Demethyl-lanosterol and the this compound internal standard. The precursor ions will correspond to the [M+H]⁺ or [M+H-H₂O]⁺ adducts, and the product ions will be specific fragments generated by collision-induced dissociation.

-

4. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a standard curve by plotting the peak area ratios of known concentrations of non-labeled 14-Demethyl-lanosterol standards (spiked with the same amount of internal standard) against their concentrations.

-

Determine the concentration of 14-Demethyl-lanosterol in the unknown samples by interpolating their peak area ratios from the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical context and the experimental process is crucial for a comprehensive understanding.

Caption: The cholesterol biosynthesis pathway, highlighting the conversion of lanosterol to 14-Demethyl-lanosterol by CYP51A1.

Caption: A typical experimental workflow for the quantification of 14-Demethyl-lanosterol using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers investigating the cholesterol biosynthesis pathway and related metabolic processes. Its use as an internal standard in mass spectrometry-based methods ensures the high degree of accuracy and precision required for meaningful quantitative analysis. By enabling reliable measurement of a key metabolic intermediate, this compound facilitates a deeper understanding of metabolic regulation, the mechanism of action of novel therapeutics, and the pathophysiology of metabolic diseases. The methodologies and visualizations provided in this guide offer a solid foundation for the successful integration of this valuable research tool into metabolic studies.

References

- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sterol Analysis by Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 14-Demethyl-Lanosterol in Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and metabolic fate of 14-demethyl-lanosterol, a critical intermediate in the cholesterol biosynthesis pathway. We will delve into the enzymatic conversions, quantitative data, regulatory mechanisms, and detailed experimental protocols relevant to the study of this key metabolic juncture. This document is intended to serve as a comprehensive resource for researchers in lipid biology, drug discovery, and metabolic diseases.

Introduction: The Post-Lanosterol Pathway to Cholesterol

The biosynthesis of cholesterol is a complex and highly regulated metabolic pathway essential for cellular function in mammals. A crucial phase of this pathway is the conversion of the initial sterol, lanosterol (B1674476), into cholesterol. This multi-step process, occurring primarily in the endoplasmic reticulum, involves a series of demethylations, isomerizations, and reductions. The removal of the 14α-methyl group from lanosterol represents a committed step and a key regulatory point in the pathway. The product of this reaction, 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, is often referred to as 14-demethyl-lanosterol, which then undergoes further enzymatic modification. Understanding the enzymes that act upon lanosterol and its demethylated products is critical for developing therapeutics that target cholesterol metabolism, particularly in the context of hypercholesterolemia and certain cancers.

Enzymatic Conversion of Lanosterol to 14-Demethyl-Lanosterol and Beyond

The transformation of lanosterol and the subsequent processing of 14-demethyl-lanosterol are catalyzed by a series of enzymes located in the endoplasmic reticulum.

Lanosterol 14α-Demethylase (CYP51A1)

The initial and rate-limiting step in the post-lanosterol pathway is the oxidative removal of the 14α-methyl group from lanosterol. This reaction is catalyzed by Lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, encoded by the CYP51A1 gene.[1][2] This enzyme is a monooxygenase that requires NADPH and a redox partner, NADPH-cytochrome P450 reductase (CPR), for its activity.[1] The reaction proceeds in three successive oxidative steps, converting the 14α-methyl group to a carboxyl group, which is then eliminated as formic acid.[1] The product of this reaction is 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (14-demethyl-lanosterol).

The expression of CYP51A1 is regulated by cellular sterol levels. When intracellular cholesterol is low, the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is activated and binds to the sterol regulatory element in the CYP51A1 promoter, increasing its transcription.[3] Conversely, the oxysterol receptor LXRα can directly silence the expression of CYP51A1 through a negative LXR DNA response element.[2]

Methylsterol Monooxygenase 1 (MSMO1 or SC4MOL)

Following the removal of the 14α-methyl group, the next step involves the demethylation at the C4 position. The enzyme responsible for the initial step in this process is Methylsterol monooxygenase 1, also known as sterol-C4-methyl oxidase-like (SC4MOL), encoded by the MSMO1 gene.[4][5] This enzyme catalyzes the first of three reactions required to remove the first of the two methyl groups at the C4 position.[4] Deficiency in SC4MOL leads to the accumulation of 4-monomethyl and 4,4'-dimethyl sterols.[5]

The activity and expression of SC4MOL are also tightly regulated. The E3 ubiquitin ligase MARCHF6 targets SC4MOL for degradation, and the enzyme's stability is sensitive to cellular sterol levels.[6][7] Sterol depletion stabilizes the SC4MOL protein, whereas an excess of sterols leads to its downregulation at both the transcript and protein levels.[6][7]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of lanosterol and its 14-demethylated derivative.

Enzyme Kinetics of Human CYP51A1

The kinetic parameters of human CYP51A1 have been determined using its natural substrate, 24,25-dihydrolanosterol (a close analog of lanosterol), and its subsequent intermediates in a reconstituted in vitro system.

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| 24,25-Dihydrolanosterol | 5.0 ± 0.6 | 0.50 ± 0.03 |

| 14α-CH₂OH Dihydrolanosterol | 4.3 ± 0.4 | 0.67 ± 0.03 |

| 14α-CHO Dihydrolanosterol | 5.4 ± 0.7 | 1.7 ± 0.1 |

Data sourced from Kandel et al. (2017).

Binding Affinity of Human CYP51A1

The dissociation constants (K_d_) for the binding of substrates and products to human CYP51A1 provide insight into the enzyme's affinity for these molecules.

| Ligand | K_d_ (µM) |

| 24,25-Dihydrolanosterol | 0.23 ± 0.10 |

| 14α-CH₂OH Dihydrolanosterol | 0.02 ± 0.04 |

| 14α-CHO Dihydrolanosterol | 0.12 ± 0.03 |

| Dihydro FF-MAS* | 1.4 ± 0.5 |

*Follicular Fluid Meiosis-Activating Sterol, the product of the reaction. Data sourced from Kandel et al. (2017).

Enzyme Kinetics of Human MSMO1 (SC4MOL)

| Substrate | K_m_ (µM) |

| 1α,25-dihydroxy-2β-(3-hydroxypropoxy)-cholecalciferol | 19.5 |

Data sourced from UniProt (Q15800).[8]

Experimental Protocols

In Vitro Reconstituted CYP51A1 Activity Assay

This protocol describes a method for measuring the enzymatic activity of purified, recombinant human CYP51A1 in a reconstituted system.

Materials:

-

Purified human CYP51A1

-

Purified human NADPH-cytochrome P450 reductase (CPR)

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Lanosterol (or 24,25-dihydrolanosterol)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Reaction tubes

-

Water bath or incubator at 37°C

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or hexane)

-

GC-MS or HPLC system for product analysis

Procedure:

-

Preparation of the Reconstituted System:

-

In a reaction tube, prepare a lipid mixture by adding DLPC.

-

Add the purified CYP51A1 and CPR to the lipid mixture. A typical molar ratio is 1:4 (CYP51A1:CPR).[9]

-

Incubate the mixture on ice for 30 minutes to allow for the formation of the enzyme-lipid complex.

-

-

Enzyme Reaction:

-

Add the substrate, lanosterol (e.g., 50 µM final concentration), to the reconstituted system.[9]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a volume of organic solvent (e.g., ethyl acetate).

-

Vortex vigorously to extract the sterols into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the organic layer and evaporate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Resuspend the dried sterol extract in a suitable solvent for analysis.

-

Analyze the products by GC-MS or HPLC to quantify the formation of 14-demethyl-lanosterol.

-

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of cellular sterols, including 14-demethyl-lanosterol, using GC-MS.

Materials:

-

Cell or tissue samples

-

Internal standard (e.g., epicoprostanol (B1214048) or deuterated cholesterol)

-

Chloroform:Methanol mixture (2:1, v/v)

-

Potassium hydroxide (B78521) (KOH) solution in ethanol (B145695) (for saponification)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Homogenize the cell or tissue sample.

-

Add a known amount of the internal standard.

-

Extract the total lipids using a chloroform:methanol mixture.

-

Vortex and centrifuge to separate the layers. Collect the lower organic phase.

-

-

Saponification (Hydrolysis of Sterol Esters):

-

Evaporate the organic solvent from the lipid extract.

-

Add ethanolic KOH solution to the dried lipids.

-

Incubate at 60-80°C for 1-2 hours to hydrolyze any sterol esters.

-

-

Extraction of Free Sterols:

-

After cooling, add water and hexane to the saponified mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the free sterols.

-

Repeat the hexane extraction to ensure complete recovery.

-

Evaporate the combined hexane extracts to dryness.

-

-

Derivatization:

-

To the dried sterol extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

Incubate at 60-80°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a temperature program that allows for the separation of different sterol intermediates.

-

Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode for identification and quantification.

-

Identify 14-demethyl-lanosterol and other sterols based on their retention times and mass fragmentation patterns compared to authentic standards.

-

Quantify the amount of each sterol relative to the internal standard.

-

Visualizations

References

- 1. CYP51A1 in health and disease: from sterol metabolism to regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Cholesterologenesis by the Oxysterol Receptor, LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of SC4MOL and HSD17B7 shifts cellular sterol composition and promotes oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. escholarship.org [escholarship.org]

- 7. Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6. [escholarship.org]

- 8. uniprot.org [uniprot.org]

- 9. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Sterol Gatekeeper: A Technical Guide to Lanosterol 14-alpha Demethylase (CYP51A1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanosterol (B1674476) 14-alpha demethylase (CYP51A1), a critical cytochrome P450 enzyme, represents a linchpin in the biosynthesis of sterols across fungi, plants, and animals. In humans, its role as the catalyst for the demethylation of lanosterol is an indispensable step in the production of cholesterol and other vital steroids. This central function has positioned CYP51A1 as a prominent target for therapeutic intervention, most notably in the development of antifungal agents. This technical guide provides a comprehensive examination of the CYP51A1 mechanism of action, detailing its catalytic cycle, substrate specificity, and the molecular basis of its inhibition. Furthermore, it outlines key experimental protocols for the study of this enzyme and presents critical quantitative data to aid in drug development and biomedical research.

Introduction: The Significance of CYP51A1

CYP51A1 is the only cytochrome P450 family member that is conserved across different biological kingdoms, underscoring its fundamental role in cellular life.[1][2] It is a membrane-bound protein located in the endoplasmic reticulum that catalyzes the removal of the 14α-methyl group from lanosterol, a key precursor in the cholesterol biosynthesis pathway.[3][4] This demethylation is a rate-limiting step and a crucial checkpoint in the production of cholesterol, which is essential for maintaining the structural integrity and fluidity of mammalian cell membranes, and serves as a precursor for steroid hormones and bile acids.[5][6]

The medical relevance of CYP51A1 is most pronounced in the field of mycology. In fungi, the enzyme is responsible for the synthesis of ergosterol, the primary sterol in fungal cell membranes. Inhibition of fungal CYP51A1 disrupts membrane integrity, leading to cell death.[7][8] This vulnerability has been successfully exploited by azole antifungal drugs, a major class of therapeutics for fungal infections.[7][8] In humans, dysregulation of CYP51A1 activity has been associated with various pathologies, including cancer and metabolic syndromes, making it a subject of intense research for novel therapeutic strategies.[3][9][10]

The Catalytic Mechanism of CYP51A1: A Three-Step Oxidation

The demethylation of lanosterol by CYP51A1 is a complex, three-step oxidative process that requires three molecules of molecular oxygen (O2) and three molecules of NADPH as a reducing equivalent for each molecule of lanosterol converted.[5][6][11] The reaction is highly processive, meaning the enzyme tends to complete all three steps without releasing the intermediate substrates.[12][13][14][15]

The three steps are as follows:

-

Hydroxylation: The 14α-methyl group of lanosterol is first hydroxylated to form a 14α-hydroxymethyl intermediate.

-

Oxidation to Aldehyde: The hydroxymethyl group is then oxidized to a carboxyaldehyde.

-

Deformylation: Finally, the C-C bond between the aldehyde and the sterol nucleus is cleaved, releasing the 14α-methyl group as formic acid and forming the final product, 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol.[11]

Substrates and Inhibitors: Molecular Recognition

CYP51A1 exhibits a degree of substrate promiscuity, although it preferentially metabolizes lanosterol and 24,25-dihydrolanosterol.[5][16] The active site of the enzyme is a hydrophobic pocket that accommodates the sterol backbone, with specific residues interacting with the 3β-hydroxyl group and the tetracyclic ring system.

The most well-characterized inhibitors of CYP51A1 are the azole compounds. These molecules act as non-competitive inhibitors by coordinating with the heme iron atom in the enzyme's active site through a nitrogen atom in their azole ring.[8] This interaction prevents the binding and activation of molecular oxygen, thereby halting the catalytic cycle.[17]

Quantitative Data

Table 1: Kinetic Parameters for Human CYP51A1 Substrates

| Substrate | Km (μM) |

| Lanosterol | 29[5] |

| 24,25-Dihydrolanosterol | 27[5] |

| Eburicol | 32[5] |

Table 2: Inhibition Constants (IC50) of Azole Antifungals against Candida albicans CYP51

| Inhibitor | IC50 (nM) |

| Itraconazole | 7.6[18] |

| Ketoconazole | 8[18] |

| Fluconazole | 30[18] |

Table 3: Dissociation Constants (Kd) of Flavonoids with Human CYP51A1

| Compound | Kd (μM) |

| Lanosterol | 2.4[19] |

| Baicalein | 20[19] |

| Luteolin | 2.9[19] |

| Luteolin 7,3'-disulfate | 2.9[19] |

Experimental Protocols

Recombinant Human CYP51A1 Expression and Purification

A common method for obtaining purified CYP51A1 for in vitro studies involves heterologous expression in Escherichia coli.

Methodology:

-

Vector Construction: The human CYP51A1 cDNA, often with an N-terminal modification to enhance expression and solubility, is cloned into an E. coli expression vector such as pCW.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., DH5α).

-

Culture and Induction: The transformed cells are grown in a rich medium (e.g., Terrific Broth) at 37°C to a specific optical density. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 28°C) for an extended period (e.g., 48-72 hours).

-

Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, resuspended in a buffer, and lysed by sonication. The membrane fraction is isolated by ultracentrifugation.

-

Solubilization and Purification: The membrane pellet is solubilized with a detergent like sodium cholate. The solubilized protein is then purified using a series of chromatography steps, typically including anion exchange (e.g., DEAE-sepharose) and affinity chromatography (e.g., hydroxyapatite).

CYP51A1 Enzyme Activity Assay (Reconstitution Assay)

The catalytic activity of purified CYP51A1 is typically measured in a reconstituted system containing its redox partner, cytochrome P450 reductase (CPR).

Methodology:

-

Reaction Mixture: A reaction mixture is prepared in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the purified CYP51A1, CPR (in a molar excess, e.g., 4:1 CPR:CYP51A1), and a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

-

Substrate Addition: The substrate, lanosterol (typically dissolved in a detergent like 2-hydroxypropyl-β-cyclodextrin), is added to the reaction mixture.

-

Initiation: The reaction is initiated by the addition of NADPH.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30-60 minutes).

-

Termination and Extraction: The reaction is stopped by the addition of a strong base (e.g., ethanolic KOH). The sterol products are then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The extracted sterols are analyzed by methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify the product formation.

Spectral Titration for Ligand Binding

Spectral titration is used to determine the binding affinity (dissociation constant, Kd) of substrates or inhibitors to CYP51A1. This technique relies on the change in the absorbance spectrum of the heme iron upon ligand binding.

Methodology:

-

Protein Preparation: A solution of purified CYP51A1 in a suitable buffer is prepared.

-

Baseline Spectrum: A baseline absorbance spectrum of the protein solution is recorded (typically between 350 and 500 nm).

-

Titration: Small aliquots of a concentrated ligand stock solution are added sequentially to the protein solution.

-

Spectral Measurement: After each addition and a brief incubation period, the difference spectrum is recorded.

-

Data Analysis: The changes in absorbance at the peak and trough of the difference spectra are plotted against the ligand concentration. The data is then fitted to a suitable binding equation (e.g., the Morrison equation for tight binding) to calculate the Kd.[20]

Conclusion and Future Directions

Lanosterol 14-alpha demethylase (CYP51A1) remains a subject of significant scientific and clinical interest. A thorough understanding of its intricate mechanism of action is paramount for the development of new and improved antifungal agents with greater specificity and reduced off-target effects. Furthermore, elucidating the role of CYP51A1 in human diseases beyond its canonical function in cholesterol biosynthesis opens up new avenues for therapeutic intervention. Future research will likely focus on the structural dynamics of the enzyme, the identification of novel allosteric regulatory sites, and the development of innovative inhibitors that can overcome existing drug resistance mechanisms. The experimental approaches detailed in this guide provide a solid foundation for researchers to continue to unravel the complexities of this vital enzyme.

References

- 1. CYP51A1 in health and disease: from sterol metabolism to regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. genecards.org [genecards.org]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 9. CYP51A1 in health and disease: from sterol metabolism to regulated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3'-Disulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 12. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scbt.com [scbt.com]

- 18. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Sterols in Modern Biochemical Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavy isotope, deuterium (B1214612), in sterol molecules has opened up new frontiers in biochemical research and pharmaceutical development. This technical guide delves into the discovery, synthesis, and multifaceted applications of deuterated sterols. From their foundational use as metabolic tracers to their cutting-edge application in enhancing drug efficacy through the kinetic isotope effect, deuterated sterols have become an invaluable tool. This document provides a comprehensive overview of their significance, detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key biochemical pathways and workflows.

Introduction: The Dawn of a Heavy Isotope in Sterol Research

The journey of deuterated sterols in biochemical research began with the need to trace the intricate pathways of sterol metabolism. Early investigations utilized radioactive isotopes, but the advent of stable isotope labeling with deuterium offered a safer and equally powerful alternative. The subtle increase in mass imparted by deuterium allows for the differentiation of labeled from unlabeled molecules using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, without altering the fundamental chemical properties of the sterol. This seemingly simple isotopic substitution has had a profound impact on our understanding of cholesterol homeostasis, enzymatic reaction mechanisms, and the dynamics of lipid membranes.

Significance in Biochemical Research

The applications of deuterated sterols are vast and continue to expand. Their primary significance lies in several key areas:

-

Metabolic Tracing and Flux Analysis: Deuterated sterols serve as excellent tracers to elucidate biosynthetic and metabolic pathways. By introducing a deuterated precursor, researchers can follow its conversion to various downstream metabolites, providing insights into the kinetics and regulation of these pathways.[1][2][3] For instance, the use of deuterated water (D₂O) allows for the in vivo measurement of cholesterol and fatty acid synthesis.[2][3]

-

Mass Spectrometry and NMR Spectroscopy: In mass spectrometry, the known mass shift introduced by deuterium aids in the identification and quantification of sterols and their metabolites in complex biological samples.[2][4][5][6][7] Deuterated sterols are also invaluable in NMR spectroscopy for simplifying complex spectra and for studying the structure and dynamics of sterols within membranes.

-

Neutron Scattering: The distinct neutron scattering lengths of hydrogen and deuterium make deuterated sterols powerful tools in neutron scattering studies of lipid bilayers. This technique provides unparalleled detail on the location and orientation of sterols within membranes, crucial for understanding membrane structure and function.

-

Kinetic Isotope Effect (KIE) in Mechanistic Studies: The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzymatic reaction mechanisms.[8][9][10] A significant KIE upon deuterium substitution indicates that C-H bond cleavage is a rate-determining step in the reaction.

Applications in Drug Development

The kinetic isotope effect has significant implications for drug development. By strategically replacing hydrogen with deuterium at sites of metabolic oxidation in a drug molecule, its metabolic breakdown can be slowed. This "deuterium-reinforced" approach can lead to:

-

Improved Pharmacokinetic Profiles: A slower rate of metabolism can increase a drug's half-life and exposure, potentially leading to less frequent dosing and improved patient compliance.

-

Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can reduce its formation.

-

Enhanced Efficacy: Increased drug exposure can lead to improved therapeutic efficacy.

This strategy has led to the development of several deuterated drugs that have entered clinical trials and received regulatory approval, highlighting the translational potential of this fundamental biochemical tool.[11]

Quantitative Data

The following tables summarize key quantitative data related to the use of deuterated sterols.

Table 1: Deuterium Incorporation in Biosynthetic Production of Sterols

| Organism | Deuterium Source | Carbon Source | Deuteration Level (%) | Reference |

| Saccharomyces cerevisiae | D₂O (99.8%) | Glucose (protiated) | 87-90 | [12] |

| Saccharomyces cerevisiae | Recycled D₂O | Glucose (protiated) | 79-81 | [12] |

| Pichia pastoris | D₂O | d8-glycerol | >98 (perdeuteration) | [5] |

Table 2: Kinetic Isotope Effect (KIE) in Reactions Involving C-H/C-D Bond Cleavage

| Reaction Type | Typical kH/kD Value | Significance | Reference |

| Primary KIE | ~2-7 | C-H/D bond cleavage is rate-determining. | [9][10] |

| Secondary KIE (α) | ~1.0-1.2 | Change in hybridization at the carbon bearing the isotope. | [8] |

| Secondary KIE (β) | ~1.1-1.3 | Hyperconjugative effects. | [8] |

Table 3: Mass Spectrometry Data for Deuterated Cholesterol

| Compound | Molecular Formula | Predominant Molecular Ion (m/z) | Technique | Reference |

| Cholesterol | C₂₇H₄₆O | 386.35 | GC-MS | [4] |

| Perdeuterated Cholesterol | C₂₇H/D₄₆O | ~431 | GC-MS | [5] |

| D₆-7-dehydrocholesterol | C₂₇H₃₈D₆O | 390 | MS | [6] |

| D₄-lathosterol | C₂₇H₄₂D₄O | 390 | MS | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies.

Biosynthetic Production of Deuterated Cholesterol in S. cerevisiae

This protocol is adapted from the methodology described by Recsei et al. (2023).[12][13][14]

-

Strain Selection: Utilize a genetically modified strain of Saccharomyces cerevisiae engineered for high-level sterol accumulation.

-

Media Preparation: Prepare a minimal growth medium using high-purity deuterium oxide (D₂O) as the solvent. The carbon source, typically glucose, is added in its protiated form.

-

Culturing: Inoculate the deuterated medium with the yeast strain and culture under appropriate conditions (temperature, aeration) in a bioreactor.

-

Feeding: A fed-batch approach with the addition of protiated glucose can be used to increase the yield of deuterated cholesterol.

-

Harvesting and Extraction: Harvest the yeast cells by centrifugation. The total lipids are then extracted using a solvent system such as chloroform:methanol.

-

Purification: The deuterated cholesterol is purified from the lipid extract using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

-

Analysis: The purity and level of deuteration of the final product are confirmed by GC-MS and NMR spectroscopy.

Chemical Synthesis of [6,7,7-²H₃]Cholesterol

This protocol is based on the method described by Goad et al. (1982).[1]

-

Starting Material: Begin with a Δ⁵-sterol such as cholesterol.

-

Formation of 6-oxo-3α,5α-cyclosteroid: The starting sterol is converted to the corresponding 6-oxo-3α,5α-cyclosteroid derivative.

-

Deuterium Exchange at C-7: Base-catalyzed exchange in the presence of deuterium oxide (D₂O) introduces two deuterium atoms at the C-7 position.

-

Reduction of the 6-oxo Group: Reduction of the 6-oxo group using sodium borodeuteride (NaBD₄) introduces a third deuterium atom at the C-6 position.

-

Rearrangement: The resulting [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid is rearranged to yield the desired [6,7,7-²H₃]-Δ⁵-sterol.

-

Purification and Characterization: The final product is purified by chromatography and its structure and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.

GC-MS Analysis of Deuterated Sterols

This is a general protocol for the analysis of deuterated sterols.[7][15][16]

-

Sample Preparation: Extract lipids from the biological matrix of interest. Saponify the lipid extract to release free sterols.

-

Derivatization: Convert the sterols to more volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers, by reacting with a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Gas Chromatography (GC): Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The sterols are separated based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry (MS): The separated sterols are introduced into the mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns.

-

Data Analysis: The mass spectra of the deuterated sterols will show a mass shift corresponding to the number of deuterium atoms incorporated compared to the unlabeled standard. Quantification can be performed by selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peaks and comparing them to an internal standard.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and processes related to deuterated sterols.

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Caption: The Kinetic Isotope Effect (KIE).

Caption: Workflow for the biosynthetic production of deuterated sterols.

Caption: The SREBP signaling pathway for cholesterol homeostasis.

Conclusion

Deuterated sterols have evolved from simple metabolic tracers to sophisticated tools that are driving innovation in both fundamental biochemistry and clinical medicine. Their utility in elucidating metabolic pathways, defining enzyme mechanisms, and improving the properties of therapeutic agents underscores their indispensable role in the life sciences. As analytical technologies continue to advance, the applications of deuterated sterols are poised to expand even further, promising new insights into the complex world of lipid biology and new strategies for the treatment of human disease.

References

- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. epfl.ch [epfl.ch]

- 11. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]

- 13. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

14-Demethyl-lanosterol-d6 CAS number and molecular formula information

An In-depth Technical Guide to 14-Demethyl-lanosterol-d6

This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development. The document covers its chemical properties, its role in biochemical pathways, and general protocols for its application.

Core Compound Information

This compound is the deuterium-labeled form of 14-Demethyl-lanosterol.[1][2] Deuterated compounds are frequently used as internal standards or tracers in quantitative analyses such as NMR, GC-MS, or LC-MS.[2] The inclusion of stable heavy isotopes like deuterium (B1214612) can potentially alter the pharmacokinetic and metabolic profiles of a compound.[1][2][3]

Chemical Identity

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Citations |

| Molecular Weight | 418.73 g/mol | [2][3][5] |

| Purity | >99% (TLC) | [4][5] |

| Appearance | Solid powder | [1][5] |

| Storage | -20°C for long-term storage | [1][4] |

| Boiling Point | 495.1 ± 44.0 °C at 760 mmHg | [1] |

| Flash Point | 217.6 ± 20.7 °C | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

Role in Sterol Biosynthesis

14-Demethyl-lanosterol is an intermediate in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi.[6] The non-deuterated parent compound, lanosterol (B1674476), is a substrate for the enzyme Lanosterol 14α-demethylase (CYP51A1) , a member of the cytochrome P450 superfamily.[6][7][8]

This enzyme catalyzes the critical first step in the conversion of lanosterol to cholesterol: the removal of the 14α-methyl group.[7] This demethylation is a three-step oxidative process that requires NADPH and molecular oxygen, ultimately releasing the methyl group as formic acid.[7][9] Because of its essential role in fungal cell membrane integrity, CYP51 is a major target for antifungal drugs.[6] It is also being investigated as a potential target in cancer therapy due to the role of cholesterol metabolism in tumor progression.[10]

Caption: The enzymatic demethylation of lanosterol by CYP51A1 in the cholesterol biosynthesis pathway.

Experimental Protocols

Stock Solution Preparation

For in vitro applications, a stock solution is typically prepared in an organic solvent.

-

Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. If solubility is an issue, ethanol (B145695) or N,N-dimethylformamide (DMF) can be tested.[1]

-

Procedure:

-

Accurately weigh a small amount of this compound powder.

-

Add the chosen solvent (e.g., DMSO) to achieve a desired high concentration (e.g., 1-10 mg/mL).

-

Vortex or sonicate briefly until the solid is completely dissolved.

-

Store the stock solution at -20°C or -80°C for stability.[1]

-

General In Vivo Formulation

For administration in animal models, the compound, which has low water solubility, must be prepared in a suitable vehicle. The following are common formulation strategies.[1]

Method 1: Solubilization with Co-solvents

-

Start with a concentrated stock solution in DMSO.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix until clear.

-

Finally, add ddH₂O to reach the final desired concentration and mix thoroughly.[1]

Method 2: Corn Oil Formulation

-

Prepare a stock solution in DMSO.

-

Add the DMSO stock to corn oil and mix thoroughly until a clear solution or uniform suspension is achieved.[1]

Method 3: Suspension

-

For oral administration, the compound can be suspended in a vehicle like 0.2% Carboxymethyl cellulose (B213188) (CMC).[1]

The workflow for preparing an in vivo formulation is illustrated below.

Caption: General workflow for preparing this compound for in vivo experiments.

References

- 1. This compound I CAS#: 1246298-30-5 I deuterium labeled 14-Demethyl-lanosterol I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - Creative Enzymes [creative-enzymes.com]

- 5. T-MAS-d6 Avanti Research™ - A Croda Brand | 1246298-30-5 [sigmaaldrich.com]

- 6. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Lanosterol Demethylation Step and its Key Enzyme, CYP51

An In-depth Technical Guide on the Biological Significance of Inhibiting the Lanosterol (B1674476) Demethylation Step

Executive Summary

The enzymatic step of lanosterol 14α-demethylation, catalyzed by the cytochrome P450 enzyme CYP51, is a critical, evolutionarily conserved process in the biosynthesis of essential sterols across fungi, mammals, and protozoa. Inhibition of this step serves as the cornerstone for the mechanism of action of azole antifungals, the most widely used class of drugs for treating fungal infections. This guide provides a comprehensive technical overview of the biological significance of targeting this pathway. It details the molecular consequences of inhibition, which include the depletion of vital membrane sterols like ergosterol (B1671047), the accumulation of toxic methylated sterol precursors, and the subsequent disruption of cell membrane integrity and function. Furthermore, this document explores the therapeutic applications beyond mycology, including emerging potential in anticancer and antiprotozoal chemotherapy. Quantitative data on inhibitor potency, detailed experimental protocols for assessing enzyme activity, and visual diagrams of the relevant biochemical pathways and experimental workflows are provided to support researchers, scientists, and drug development professionals in this field.

The demethylation of lanosterol is a crucial reaction in the postsqualene segment of the sterol biosynthesis pathway.[1] This multi-step oxidative process is catalyzed by lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, designated as CYP51.[2][3] This enzyme is responsible for removing the 14α-methyl group from sterol precursors, a necessary modification for the synthesis of the primary sterols in various organisms: ergosterol in fungi, cholesterol in animals, and other phytosterols (B1254722) in plants.[2][4]

CYP51 is one of the most evolutionarily conserved P450 enzymes, found across all biological kingdoms.[1][4][5] Its essential role in producing vital structural and regulatory molecules makes it an important target for therapeutic intervention.[1] The enzyme's mechanism involves three successive monooxygenation steps, requiring molecular oxygen and NADPH, to convert the 14α-methyl group first to an alcohol, then to an aldehyde, and finally removing it as formic acid, which creates a C14-C15 double bond.[4][5][6]

The Sterol Biosynthesis Pathway: A Comparative Overview

Sterols are vital components of eukaryotic cell membranes, where they regulate fluidity, permeability, and the function of embedded proteins.[2] While the overall pathway of sterol synthesis shares common precursors, the substrates for CYP51 and the final sterol products differ between biological kingdoms.

-

In Fungi: The primary sterol is ergosterol. CYP51 catalyzes the demethylation of lanosterol or its precursor eburicol (B28769) to initiate the formation of ergosterol.[2][7] Ergosterol is essential for fungal membrane integrity and viability.[8]

-

In Animals/Humans: The primary sterol is cholesterol. Human CYP51 demethylates lanosterol and 24,25-dihydrolanosterol as a key step in cholesterol production.[4][9] Cholesterol is not only a structural component of membranes but also a precursor for steroid hormones and bile acids.[4]

-

In Plants: The CYP51 substrate is obtusifoliol, leading to the synthesis of various phytosterols.[2][4]

-

In Protozoa: Organisms like Trypanosoma cruzi also rely on CYP51 for the synthesis of their essential sterols, making it a target for antiprotozoal drugs.[1][10]

The differences in CYP51 substrates and the enzyme's active site structure across these kingdoms provide a basis for the selective toxicity of inhibitor drugs, most notably the azole antifungals.[10]

Caption: Fig. 1: Simplified Sterol Biosynthesis Pathway in Fungi and Mammals.

Mechanism of Inhibition

The most prominent inhibitors of lanosterol 14α-demethylase belong to the azole class of compounds, which includes imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, voriconazole).[11][12] These agents act as noncompetitive inhibitors.[2]

The catalytic activity of CYP51 depends on a central heme iron atom. Azole inhibitors possess a nitrogen atom within their heterocyclic ring that binds with high affinity to this heme iron.[13] This coordination bond displaces the natural sixth ligand (typically a water molecule) and prevents the binding and activation of molecular oxygen, a step that is essential for the demethylation reaction to proceed.[14] The rest of the inhibitor molecule forms additional interactions within the enzyme's active site, contributing to its binding affinity and specificity.[13][15]

Caption: Fig. 2: Mechanism of Azole Inhibition of CYP51.

Biological Consequences of Inhibition

Inhibiting the lanosterol demethylation step triggers a cascade of detrimental downstream effects, which are the primary basis for the therapeutic efficacy of CYP51 inhibitors.

In Fungi

The consequences of CYP51 inhibition are most extensively studied in fungi and form the basis of the antifungal action of azoles.[2]

-

Ergosterol Depletion: The primary consequence is the halt in ergosterol production.[7] The resulting ergosterol-deficient membranes exhibit increased permeability and fluidity, compromising their barrier function and leading to leakage of cellular contents.[2][16][17][18]

-

Accumulation of Toxic Precursors: Inhibition of CYP51 leads to the accumulation of its substrate, lanosterol, and other 14α-methylated sterol precursors.[7] These precursors are incorporated into the fungal membrane, where they disrupt its normal structure and order.[19] The accumulation of these sterols, particularly the conversion of lanosterol into toxic 14α-methylergosta-8,24(28)-dienol, is considered a major contributor to the fungistatic or fungicidal effect of azoles.[7][16][19]

-

Disruption of Membrane-Bound Enzymes: The altered lipid environment impairs the function of essential membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis.[16]

-

Impaired Vacuolar Function: Recent studies have shown that ergosterol is critical for the function of the vacuolar H+-ATPase (V-ATPase) in fungi.[20] Azole-induced ergosterol depletion impairs vacuolar acidification, disrupting ion homeostasis and cellular pH regulation, which contributes significantly to the antifungal effect.[20]

In Mammals

While human CYP51 is an ortholog of the fungal enzyme, it is significantly less sensitive to clinical azole antifungals, which provides a window of selective toxicity.[3][16] However, high doses or specific inhibitors can affect the human enzyme.

-

Cholesterol Synthesis Inhibition: Inhibition of human CYP51 can lower cholesterol levels. This has been explored for developing cholesterol-lowering drugs, as targeting a step downstream of HMG-CoA reductase (the target of statins) could potentially offer a more specific intervention with fewer side effects related to the depletion of other mevalonate-derived molecules.[21]

-

Developmental Effects: Complete blockage of this pathway is detrimental. In utero exposure to high doses of fluconazole, which can inhibit the human enzyme, has been associated with congenital abnormalities phenotypically similar to Antley-Bixler syndrome, a condition linked to mutations in an enzyme that interacts with CYP51.[17]

-

Anticancer Potential: Rapidly proliferating cancer cells have a high demand for cholesterol to build new membranes.[21] Therefore, inhibiting CYP51 to block cholesterol synthesis is being investigated as a potential anticancer strategy.[21][22] Inhibition of CYP51 has been shown to induce apoptosis in cancer cells.[22]

In Protozoa

CYP51 is an established drug target in protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[1] Inhibition of their specific CYP51 orthologs disrupts the synthesis of essential parasite-specific sterols, leading to parasite death.[1] This is an active area of drug development for these neglected tropical diseases.

Therapeutic Applications

The critical role of CYP51 has made it a validated and highly successful drug target.

-

Antifungal Agents: This is the most significant clinical application. Azoles are first-line therapies for a wide range of fungal infections, from superficial skin infections to life-threatening systemic mycoses caused by Candida and Aspergillus species.[11][12][23]

-

Agricultural Fungicides: Demethylation inhibitors (DMIs), which are azole-based compounds, are widely used in agriculture to protect crops from fungal pathogens like rusts and mildews.[16][24][25]

-

Anticancer Chemotherapy (Investigational): As cancer cells often exhibit upregulated cholesterol synthesis, CYP51 inhibitors are being explored as potential anticancer agents to selectively starve tumors of this essential lipid.[21]

-

Antiprotozoal Agents (Investigational): Azoles and novel CYP51 inhibitors are in development for the treatment of infections caused by trypanosomatids.[1]

Quantitative Analysis of Inhibition

The potency of CYP51 inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following tables summarize representative data from the literature.

Table 1: Inhibitory Potency (IC50) of Selected Compounds against CYP51

| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (R)-VFV | Human CYP51 | 0.5 | [21] |

| (S)-VFV | Human CYP51 | 50 | [21] |

| Luteolin 7,3′-disulfate | Human CYP51 | > 25 |[22] |

Table 2: Binding Affinity (Kd) of Selected Compounds to Human CYP51A1

| Compound | Binding Affinity (Kd) (µM) | Method | Reference |

|---|---|---|---|

| Lanosterol | 2.4 | Surface Plasmon Resonance | [22] |

| Luteolin 7,3′-disulfate | 2.9 - 20 | Surface Plasmon Resonance | [22] |

| Baicalein | 8.2 | Spectral Titration | [22] |

| Luteolin | 5.1 | Spectral Titration | [22] |

| Dihydrolanosterol (B1674475) | 0.23 ± 0.10 | Spectral Titration | [26] |

| 14α-CH2OH dihydrolanosterol | 0.02 ± 0.04 | Spectral Titration | [26] |

| 14α-CHO dihydrolanosterol | 0.12 ± 0.03 | Spectral Titration |[26] |

Table 3: Steady-State Kinetic Parameters for Human CYP51A1

| Substrate | kcat (s⁻¹) | Km (µM) | Reference |

|---|---|---|---|

| Dihydrolanosterol | 0.50 ± 0.03 | 5.0 ± 0.6 | [26] |

| 14α-CH2OH dihydrolanosterol | 0.67 ± 0.03 | 4.3 ± 0.4 | [26] |

| 14α-CHO dihydrolanosterol | 1.7 ± 0.1 | 5.4 ± 0.7 |[26] |

Key Experimental Protocols

Protocol: Reconstituted In Vitro CYP51 Activity Assay

This protocol describes a common method to measure the enzymatic activity of purified CYP51 and assess the effect of inhibitors. The assay reconstitutes the necessary components of the electron transfer chain in vitro.

Objective: To quantify the conversion of a CYP51 substrate to its demethylated product and determine the inhibitory potency of a test compound.

Materials:

-

Purified, recombinant CYP51 enzyme

-

Purified, recombinant cytochrome P450 reductase (CPR)

-

Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Substrate: Lanosterol or Dihydrolanosterol (e.g., 50 µM final concentration)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH solution

-

Reaction Buffer: e.g., 50 mM Tris-HCl or Potassium Phosphate buffer, pH 7.4, containing glycerol (B35011) and EDTA.

-

Test inhibitor compound at various concentrations

-

Quenching solution: e.g., alcoholic KOH

-

Extraction solvent: e.g., Hexane or Ethyl Acetate

-

Analysis system: HPLC or UPLC with UV detection, or LC-MS

Procedure:

-

Reconstitution: Pre-incubate purified CYP51 (e.g., 0.5 µM) and CPR (e.g., 2.0 µM) with lipid vesicles in the reaction buffer on ice. This allows the enzymes to incorporate into the lipid environment, mimicking the endoplasmic reticulum membrane.

-

Inhibitor Addition: Add the test inhibitor (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction tubes. Incubate for a short period at the reaction temperature (e.g., 37°C) to allow for inhibitor binding.

-

Substrate Addition: Add the sterol substrate (e.g., lanosterol) to the reaction mixture.

-

Initiation: Start the reaction by adding the NADPH generating system or a solution of NADPH.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by adding a quenching solution (e.g., alcoholic KOH).

-

Extraction: Extract the sterols from the aqueous mixture using an organic solvent (e.g., hexane). Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Evaporate the organic solvent, resuspend the lipid residue in a suitable mobile phase, and analyze the sample using HPLC, UPLC, or LC-MS to separate and quantify the remaining substrate and the formed product.[26]

-

Calculation: Calculate the percentage of substrate conversion and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Caption: Fig. 3: General Workflow for a CYP51 Inhibition Assay.

Conclusion and Future Directions

The inhibition of the lanosterol demethylation step is a cornerstone of modern antifungal therapy and holds significant promise for other therapeutic areas. The central enzyme, CYP51, is a well-validated target due to its essential role in sterol biosynthesis. While the success of azole antifungals is undeniable, the rise of drug resistance necessitates the development of new inhibitors.[7][13] Future research will likely focus on:

-

Designing Novel Inhibitors: Creating new chemical scaffolds that can overcome existing resistance mechanisms, such as mutations in the CYP51 gene or overexpression of efflux pumps.[13][27]

-

Improving Selectivity: Developing inhibitors with higher selectivity for the fungal or protozoan CYP51 over the human ortholog to minimize potential side effects.

-

Exploring Synergistic Combinations: Combining CYP51 inhibitors with drugs that target other pathways (e.g., histone deacetylase inhibitors or agents disrupting ion homeostasis) to enhance efficacy and combat resistance.[20][27]

-

Expanding Therapeutic Applications: Further elucidating and harnessing the potential of CYP51 inhibition for anticancer and antiprotozoal therapies through rigorous preclinical and clinical investigation.

A deep understanding of the biological significance of this pathway will continue to drive innovation in the development of effective treatments for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular modelling of lanosterol 14 alpha-demethylase (CYP51) from Saccharomyces cerevisiae via homology with CYP102, a unique bacterial cytochrome P450 isoform: quantitative structure-activity relationships (QSARs) within two related series of antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 21. Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. go.drugbank.com [go.drugbank.com]

- 24. The Cytochrome P450 Lanosterol 14α-Demethylase Gene Is a Demethylation Inhibitor Fungicide Resistance Determinant in Monilinia fructicola Field Isolates from Georgia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracing the Metabolic Maze: An In-depth Technical Guide to Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful and indispensable technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing atoms with heavier, non-radioactive isotopes into molecules, researchers can trace their journey through various biochemical reactions. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation methods essential for leveraging this technology in metabolic research and drug development.

Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling involves the introduction of molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1][2] These isotopes are naturally occurring and do not decay, making them safe and effective tracers. The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites. By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.

Key Concepts:

-

Isotopes and Isotopologues: Isotopes are variants of a chemical element that differ in the number of neutrons. When a metabolite contains one or more heavy isotopes, it is referred to as an isotopologue.

-

Metabolic Flux: This is the rate of turnover of metabolites through a metabolic pathway. Stable isotope labeling is a key method for quantifying metabolic flux, providing a dynamic snapshot of cellular activity.

-

Isotopic Steady State: For quantitative metabolic flux analysis, it is often necessary for the biological system to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. The time to reach this state varies for different pathways.

Experimental Design and Workflow

A typical stable isotope labeling experiment follows a multi-step workflow, from initial experimental design to final data analysis. Each step must be meticulously planned and executed to ensure the generation of high-quality, interpretable data.

Detailed Experimental Protocols

The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Stable Isotope Labeling in Cell Culture (for Mass Spectrometry)

This protocol outlines the general steps for labeling adherent mammalian cells with a ¹³C-labeled glucose tracer.

Materials:

-

Adherent mammalian cell line of interest

-

Complete growth medium

-

Phosphate-buffered saline (PBS)

-

Labeling medium: Glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS), antibiotics, and the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM).

-

6-well cell culture plates

-

Ice-cold 80% methanol (B129727)

-

Cell scraper

-

Microcentrifuge tubes

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Culture cells in their standard complete growth medium overnight to allow for attachment and recovery.

-

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with sterile PBS to remove any residual unlabeled glucose.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the predetermined labeling duration to allow for the incorporation of the stable isotope tracer into downstream metabolites.

-

-

Metabolite Quenching and Extraction:

-

To rapidly halt metabolic activity, place the cell culture plate on a bed of dry ice.

-

Aspirate the labeling medium.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extracts using a vacuum concentrator.

-

The dried extracts can be stored at -80°C until analysis.

-

Prior to analysis, reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

-

Protocol 2: Sample Preparation for NMR Spectroscopy

This protocol provides a general guideline for preparing cell extracts for NMR analysis.

Materials:

-

Labeled cell pellets from the quenching and extraction step.

-

NMR buffer (e.g., a phosphate (B84403) buffer in D₂O containing a known concentration of an internal standard like DSS or TSP).

-

NMR tubes.

Procedure:

-

Metabolite Extraction:

-

Follow the quenching and extraction protocol as described for mass spectrometry.

-

-

Sample Reconstitution:

-

After drying the metabolite extract, reconstitute it in a precise volume of NMR buffer.

-

Vortex thoroughly to ensure complete dissolution of the metabolites.

-

-

pH Adjustment:

-

Check the pH of the reconstituted sample and adjust it to the desired pH for NMR analysis, as chemical shifts of some metabolites are pH-sensitive.

-

-

Transfer to NMR Tube:

-

Transfer the final sample to an NMR tube for analysis.

-

Data Acquisition and Analysis

The isotopic enrichment in downstream metabolites is typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry-Based Analysis

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a widely used technique for stable isotope tracing. It offers high sensitivity and the ability to resolve isotopologues based on their mass-to-charge ratio (m/z).

Data Analysis Workflow:

-

Raw Data Processing: The raw data from the mass spectrometer is processed to identify peaks corresponding to metabolites of interest and their isotopologues.

-

Correction for Natural Isotope Abundance: The measured isotopologue distribution must be corrected for the natural abundance of heavy isotopes (e.g., the ~1.1% natural abundance of ¹³C). Software tools like IsoCor or the R package accucor are commonly used for this purpose.

-

Determination of Mass Isotopologue Distribution (MID): After correction, the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) is calculated. This is the Mass Isotopologue Distribution (MID).

-

Metabolic Flux Analysis (MFA): The MIDs of key metabolites are then used as input for computational models to estimate the fluxes through the metabolic network. Software packages such as INCA, Metran, and VANTED are used for this step.[3][4]

NMR-Based Analysis

NMR spectroscopy provides detailed information about the positional enrichment of isotopes within a molecule, which can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns. Both ¹H and ¹³C NMR are used in stable isotope tracing studies.[2]

Quantitative Data Presentation

A key output of stable isotope labeling experiments is the quantitative measurement of metabolic fluxes. Summarizing this data in a structured format is essential for comparison and interpretation.

Table 1: Comparison of Relative Metabolic Fluxes in Cancer Cells vs. Normal Cells

This table presents hypothetical data from a [U-¹³C₆]-glucose tracing experiment, showcasing the fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.

| Metabolite | Isotopologue | Fractional Contribution (Normal Cells) | Fractional Contribution (Cancer Cells) |

| Pyruvate (B1213749) | M+3 | 0.60 | 0.85 |

| M+2 | 0.25 | 0.10 | |

| M+1 | 0.10 | 0.03 | |

| M+0 | 0.05 | 0.02 | |

| Lactate (B86563) | M+3 | 0.55 | 0.90 |

| M+0 | 0.45 | 0.10 | |

| Citrate | M+2 | 0.50 | 0.30 |

| M+4 | 0.15 | 0.10 | |

| M+5 | 0.05 | 0.05 | |

| Malate | M+2 | 0.45 | 0.30 |

| M+4 | 0.20 | 0.15 |

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of labeled atoms through metabolic networks. The following diagrams, generated using the DOT language, illustrate key pathways in central carbon metabolism.

Glycolysis

This diagram shows the flow of ¹³C atoms from uniformly labeled glucose through the glycolytic pathway.

Tricarboxylic Acid (TCA) Cycle

This diagram illustrates the entry of ¹³C-labeled pyruvate into the TCA cycle and the resulting labeling patterns of key intermediates.

Pentose (B10789219) Phosphate Pathway (PPP)

This diagram illustrates how using [1,2-¹³C]-glucose can distinguish between glycolysis and the pentose phosphate pathway.

Conclusion

Stable isotope tracing is a sophisticated and powerful approach for dissecting the complexities of metabolic networks. By providing a dynamic view of cellular metabolism, it offers invaluable insights for basic research, disease understanding, and drug development. This guide has provided a comprehensive overview of the core principles, experimental workflows, and data analysis strategies. As analytical technologies and computational tools continue to advance, the application of stable isotope tracers will undoubtedly lead to further groundbreaking discoveries in the field of metabolomics.

References

Methodological & Application

Application Note: Quantitative Analysis of Sterols Using 14-Demethyl-lanosterol-d6 as an Internal Standard for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug development and metabolic research, the accurate quantification of sterols is crucial for understanding disease pathways and the efficacy of therapeutic interventions. The cholesterol biosynthesis pathway, in particular, is a key area of investigation. 14-Demethyl-lanosterol is a critical intermediate in this pathway, formed from lanosterol (B1674476) by the enzyme lanosterol 14-alpha demethylase (CYP51A1).[1] The use of stable isotope-labeled internal standards in mass spectrometry is the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis. This application note provides a detailed protocol for the use of 14-Demethyl-lanosterol-d6 as an internal standard for the quantification of 14-demethyl-lanosterol and other related sterols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).